1-(4,4-Bis(4-fluorophenyl)butyl)piperazinediylium dinitrate

Descripción

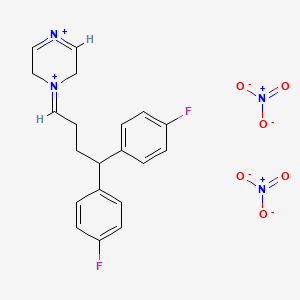

1-(4,4-Bis(4-fluorophenyl)butyl)piperazinediylium dinitrate is a quaternary ammonium compound featuring a piperazine ring substituted with a 4,4-bis(4-fluorophenyl)butyl chain and two nitrate counterions. This structure confers unique physicochemical properties, including solubility and ionic stability, which may influence its pharmacological or industrial applications.

Propiedades

Número CAS |

83898-36-6 |

|---|---|

Fórmula molecular |

C20H20F2N4O6 |

Peso molecular |

450.4 g/mol |

Nombre IUPAC |

1-[4,4-bis(4-fluorophenyl)butylidene]-2,6-dihydropyrazine-1,4-diium;dinitrate |

InChI |

InChI=1S/C20H20F2N2.2NO3/c21-18-7-3-16(4-8-18)20(17-5-9-19(22)10-6-17)2-1-13-24-14-11-23-12-15-24;2*2-1(3)4/h3-13,20H,1-2,14-15H2;;/q+2;2*-1 |

Clave InChI |

NXLACDQIUSKROR-UHFFFAOYSA-N |

SMILES canónico |

C1C=[N+]=CC[N+]1=CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of EINECS 281-245-2 involves specific reaction conditions and routes. One common method includes the reaction of Me 3-(3-tert-butyl-4-hydroxy-5-methyl-phenyl)propanoate with triethylene glycol in a reactor . This process is carefully controlled to ensure the purity and yield of the final product. Industrial production methods may vary, but they typically involve large-scale reactors and stringent quality control measures to produce the compound efficiently and safely.

Análisis De Reacciones Químicas

EINECS 281-245-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction could produce simpler hydrocarbon structures.

Aplicaciones Científicas De Investigación

EINECS 281-245-2 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and metabolic pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrially, EINECS 281-245-2 might be employed in the production of polymers, coatings, and other materials .

Mecanismo De Acción

The mechanism of action of EINECS 281-245-2 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparación Con Compuestos Similares

Research Implications and Gaps

- Pharmacological Potential: While Lidof lazine and Pimozide are well-characterized therapeutics, the target compound’s dinitrate group warrants investigation into nitric oxide release or antimicrobial activity, given nitrate’s role in redox biology .

- Material Science : The dinitrate’s ionic nature may align with applications in conductive polymers or coatings, akin to viologen-based materials in .

- Data Limitations : Experimental data (e.g., solubility, stability) for the target compound are sparse. Future studies should prioritize comparative assays against analogs in Table 1.

Actividad Biológica

1-(4,4-Bis(4-fluorophenyl)butyl)piperazinediylium dinitrate, commonly known as Pimozide, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive review of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Profile

- Chemical Name : 1-[1-[4,4-bis(4-fluorophenyl)butyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one

- CAS Number : 2062-78-4

- Molecular Formula : C28H29F2N3O

- Molecular Weight : 461.55 g/mol

Pimozide primarily functions as a dopamine receptor antagonist, particularly targeting the D2 receptor. This mechanism is crucial in its application as an antipsychotic agent. Additionally, it has shown potential in inhibiting certain cancer cell lines, indicating a multifaceted role in pharmacotherapy.

Antipsychotic Activity

Pimozide is widely recognized for its efficacy in treating schizophrenia and other psychotic disorders. It operates by blocking dopamine receptors in the brain, which helps alleviate symptoms such as hallucinations and delusions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of Pimozide. For instance:

- Case Study : A study evaluated the effects of Pimozide on MCF-7 breast cancer cells. The results indicated significant inhibition of cell proliferation at low micromolar concentrations (IC50 values ranging from 5 to 20 µM) .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 12 |

Enzyme Inhibition

Pimozide has been studied for its inhibitory effects on various enzymes, including tyrosinase. Inhibition studies have demonstrated that derivatives of Pimozide can act as competitive inhibitors with low IC50 values, suggesting potential applications in skin whitening agents and anti-melanogenic therapies .

In Vitro Studies

In vitro assays have confirmed that Pimozide exhibits cytotoxic effects against several cancer cell lines:

- Study Findings : A comparative study showed that Pimozide was effective against various human cancer cell lines, including colorectal and breast cancers .

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| Pimozide | MCF-7 | 10 |

| A549 | 15 | |

| HCT116 | 18 |

Toxicity Profile

While Pimozide shows promising therapeutic effects, its toxicity profile must be considered. Studies indicate that at higher concentrations, it may lead to neurotoxicity and other adverse effects. Therefore, careful dosage regulation is essential during treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.